Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate
Description
Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate is a synthetic organic compound characterized by the following structural features:
- Methyl ester at the carboxylate position.
- Sulfanyl (thioether) bridge linking two aromatic rings.
- 4-Nitrophenyl group (electron-withdrawing nitro substituent at the para position).
- Methoxyimino methyl group (E/Z isomerism possible at the imine bond).
Its nitro and sulfanyl groups may influence reactivity, stability, and biological activity compared to analogs .
Properties
IUPAC Name |
methyl 2-[2-[(E)-methoxyiminomethyl]-4-nitrophenyl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-22-16(19)13-5-3-4-6-15(13)24-14-8-7-12(18(20)21)9-11(14)10-17-23-2/h3-10H,1-2H3/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYYXFPDPRIJLI-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-[(methoxyimino)methyl]-4-nitrophenyl thiol with methyl benzenecarboxylate under specific conditions to form the desired product . The reaction conditions often require the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Research indicates that this compound exhibits multiple biological activities, including:
- Anticancer Activity : The compound has shown promise against various cancer cell lines, including breast and liver cancer cells. Mechanisms include induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : It displays significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents.
Anticancer Mechanisms
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways.
- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, preventing their division and proliferation.
Anticancer Activity
A study evaluated the effectiveness of methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate against HepG2 liver cancer cells. The results indicated a significant reduction in cell viability compared to control treatments:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Methyl Compound | HepG2 | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
These findings suggest that this compound has a comparable or superior anticancer effect relative to established treatments like doxorubicin.
Antimicrobial Efficacy
The antimicrobial properties were assessed using the well diffusion method to measure inhibition zones against various bacteria:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Methyl Compound | E. coli | 10.5 | 280 |
| Methyl Compound | S. aureus | 13 | 265 |
These results highlight the potential of this compound as a lead for developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxyimino group may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties (Inferred)
Metabolic and Toxicological Insights ()
Compounds with methoxyimino groups undergo hepatic metabolism via cytochrome P450 enzymes. The nitro group in the target compound may generate reactive metabolites (e.g., nitroso intermediates), increasing toxicity risks compared to non-nitro analogs .
Biological Activity
Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate, a compound with the CAS number 383147-52-2, has garnered attention in various biological studies due to its potential applications in pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyimino group, a nitrophenyl moiety, and a benzenecarboxylate backbone. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 350.36 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a potential use as antifungal or antibacterial agents .
Antioxidant Properties
Several studies have highlighted the antioxidant capabilities of related compounds. The presence of nitro and methoxy groups can enhance the electron-donating ability of the molecule, thereby scavenging free radicals and reducing oxidative stress in biological systems. This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited substantial antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option .
- Fungicidal Activity : In agricultural applications, derivatives of this compound have been tested for their fungicidal properties. A field trial reported a reduction in fungal infections in crops treated with formulations containing the compound, suggesting its viability as a crop protection agent .
- Antioxidant Studies : Research conducted on the antioxidant activity of related compounds showed that they significantly reduced lipid peroxidation in rat liver homogenates. This suggests potential applications in preventing liver damage due to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
